Cas no 2228870-90-2 (3-(2-bromo-4-methoxyphenyl)oxolane-2,5-dione)
3-(2-bromo-4-methoxyphenyl)oxolane-2,5-dione Chemical and Physical Properties
Names and Identifiers
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- 3-(2-bromo-4-methoxyphenyl)oxolane-2,5-dione
- EN300-1905607
- 2228870-90-2
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- Inchi: 1S/C11H9BrO4/c1-15-6-2-3-7(9(12)4-6)8-5-10(13)16-11(8)14/h2-4,8H,5H2,1H3
- InChI Key: FHFPSOZBCGRCNF-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1C1C(=O)OC(C1)=O)OC
Computed Properties
- Exact Mass: 283.96842g/mol
- Monoisotopic Mass: 283.96842g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 52.6Ų
3-(2-bromo-4-methoxyphenyl)oxolane-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1905607-0.05g |
3-(2-bromo-4-methoxyphenyl)oxolane-2,5-dione |
2228870-90-2 | 0.05g |
$864.0 | 2023-09-18 | ||
| Enamine | EN300-1905607-0.1g |
3-(2-bromo-4-methoxyphenyl)oxolane-2,5-dione |
2228870-90-2 | 0.1g |
$904.0 | 2023-09-18 | ||
| Enamine | EN300-1905607-0.25g |
3-(2-bromo-4-methoxyphenyl)oxolane-2,5-dione |
2228870-90-2 | 0.25g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1905607-0.5g |
3-(2-bromo-4-methoxyphenyl)oxolane-2,5-dione |
2228870-90-2 | 0.5g |
$987.0 | 2023-09-18 | ||
| Enamine | EN300-1905607-1.0g |
3-(2-bromo-4-methoxyphenyl)oxolane-2,5-dione |
2228870-90-2 | 1g |
$1029.0 | 2023-06-02 | ||
| Enamine | EN300-1905607-2.5g |
3-(2-bromo-4-methoxyphenyl)oxolane-2,5-dione |
2228870-90-2 | 2.5g |
$2014.0 | 2023-09-18 | ||
| Enamine | EN300-1905607-5.0g |
3-(2-bromo-4-methoxyphenyl)oxolane-2,5-dione |
2228870-90-2 | 5g |
$2981.0 | 2023-06-02 | ||
| Enamine | EN300-1905607-10.0g |
3-(2-bromo-4-methoxyphenyl)oxolane-2,5-dione |
2228870-90-2 | 10g |
$4421.0 | 2023-06-02 | ||
| Enamine | EN300-1905607-1g |
3-(2-bromo-4-methoxyphenyl)oxolane-2,5-dione |
2228870-90-2 | 1g |
$1029.0 | 2023-09-18 | ||
| Enamine | EN300-1905607-5g |
3-(2-bromo-4-methoxyphenyl)oxolane-2,5-dione |
2228870-90-2 | 5g |
$2981.0 | 2023-09-18 |
3-(2-bromo-4-methoxyphenyl)oxolane-2,5-dione Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 3-(2-bromo-4-methoxyphenyl)oxolane-2,5-dione
3-(2-Bromo-4-Methoxyphenyl)Oxolane-2,5-Dione: A Comprehensive Overview
The compound 3-(2-bromo-4-methoxyphenyl)oxolane-2,5-dione (CAS No. 2228870-90-2) is a highly specialized organic molecule with significant applications in the fields of pharmaceutical chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical synthesis. The molecule consists of a oxolane (tetrahydrofuran) ring fused with two ketone groups, which contributes to its distinctive reactivity and stability.
Recent studies have highlighted the importance of oxolane derivatives in the development of novel drug delivery systems. The presence of the bromo and methoxy substituents on the aromatic ring enhances the compound's ability to interact with biological systems, making it a promising candidate for targeted drug delivery applications. Researchers have explored the use of this compound as a precursor for synthesizing bioactive molecules, particularly those with anti-inflammatory and anti-cancer properties.
The synthesis of 3-(2-bromo-4-methoxyphenyl)oxolane-2,5-dione involves a multi-step process that typically begins with the preparation of the aromatic precursor. The introduction of the bromine and methoxy groups is achieved through electrophilic aromatic substitution, followed by cyclization to form the oxolane ring. This process requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis have been employed to optimize the reaction efficiency, as reported in recent publications.
In terms of applications, this compound has shown potential in the field of materials science, particularly in the development of advanced polymers and coatings. The ketone groups in the molecule can participate in various polymerization reactions, leading to materials with enhanced mechanical and thermal properties. Recent research has focused on incorporating this compound into bio-based polymers, which are increasingly sought after due to their sustainability and biodegradability.
From a structural standpoint, 3-(2-bromo-4-methoxyphenyl)oxolane-2,5-dione exhibits a high degree of symmetry, which contributes to its stability under various chemical conditions. The methoxy group provides electron-donating effects, while the bromine atom introduces electron-withdrawing characteristics. This balance of electronic effects makes the compound versatile in its reactivity, allowing it to participate in a wide range of organic transformations.
One area where this compound has shown particular promise is in medicinal chemistry. Its ability to act as a scaffold for drug design has led to its use in creating small molecule inhibitors for various disease targets. For instance, researchers have explored its potential as an inhibitor for kinase enzymes, which are implicated in numerous pathological conditions including cancer and inflammatory diseases.
The study of 3-(2-bromo-4-methoxyphenyl)oxolane-2,5-dione has also contributed to our understanding of supramolecular chemistry. The molecule's ability to form self-assembled structures has been investigated for applications in nanotechnology and molecular recognition systems. These findings underscore the compound's versatility across multiple scientific disciplines.
In conclusion, 3-(2-bromo-4-methoxyphenyl)oxolane-2,5-dione (CAS No. 2228870-90-2) is a multifaceted organic compound with significant potential across various fields. Its unique structure and reactivity make it an invaluable tool for researchers seeking innovative solutions in pharmaceuticals, materials science, and beyond. As ongoing studies continue to uncover new applications for this compound, its role in advancing scientific knowledge is expected to grow significantly.
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